CID 78063230
Description
CID 78063230 (PubChem Compound Identifier 78063230) is a chemical compound whose structural and functional properties have been investigated in analytical and pharmacological contexts.
Properties
Molecular Formula |
C3H3Cl2F3Si |
|---|---|
Molecular Weight |
195.04 g/mol |
InChI |
InChI=1S/C3H3Cl2F3Si/c4-3(5)9-2(8)1(6)7/h1-3H |
InChI Key |
WYUVAUMZBQBKPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)[Si]C(Cl)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063230 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
CID 78063230 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis or applications.
Scientific Research Applications
CID 78063230 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of CID 78063230 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78063230, we compare it with structurally or functionally related compounds, focusing on molecular properties, analytical behavior, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Complexity: Unlike ginsenosides (e.g., Rf and F11), which are triterpenoid saponins with intricate stereochemistry, this compound’s structure remains uncharacterized in the available data. However, its identification via GC-MS and vacuum distillation fractions suggests moderate volatility and possible terpenoid or alkaloid origins .
Analytical Behavior: this compound shares analytical workflows with compounds like ginsenosides, where LC-ESI-MS and in-source CID (collision-induced dissociation) are critical for structural elucidation. For example, ginsenosides exhibit distinct CID fragmentation patterns (e.g., neutral losses of glycosidic moieties), which could serve as a benchmark for this compound’s analysis .
Functional Versatility: While rapamycin derivatives (e.g., pRap) are cell-permeable CIDs used for protein localization, this compound lacks documented intracellular applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
